molecular formula C17H18N4O3S B2417409 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 899946-84-0

4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No.: B2417409
CAS No.: 899946-84-0
M. Wt: 358.42
InChI Key: KESYOSRDTBERQZ-UHFFFAOYSA-N
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Description

4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a small molecule with the molecular formula C17H18N4O3S and a molecular weight of 358.42 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the use of indole-3-carboxaldehyde as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the urea and sulfonamide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indole-3-ethylamine derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to the modulation of cellular processes . The sulfonamide group can enhance the compound’s binding affinity to certain enzymes and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide, known for its biological activities.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups, used in various therapeutic applications.

Uniqueness

This compound is unique due to its combination of the indole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-25(23,24)13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,18,23,24)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESYOSRDTBERQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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